molecular formula C6H10N2O5 B8363104 Allyl 2,2-dinitropropyl ether

Allyl 2,2-dinitropropyl ether

Cat. No. B8363104
M. Wt: 190.15 g/mol
InChI Key: RPPVXODSNAIFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2,2-dinitropropyl ether is a useful research compound. Its molecular formula is C6H10N2O5 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

2,2-dinitro-1-prop-2-enoxypropane

InChI

InChI=1S/C6H10N2O5/c1-3-4-13-5-6(2,7(9)10)8(11)12/h3H,1,4-5H2,2H3

InChI Key

RPPVXODSNAIFSC-UHFFFAOYSA-N

Canonical SMILES

CC(COCC=C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of allyl alcohol (16 g, 276 mmol) and 2-chloropyridine (32 g, 282 mmol) in methylene chloride (100 ml) was added over 30 min to a stirred solution of trifluoromethanesulfonic anhydride (78 g, 277 mmol) in methylene chloride (200 ml) at 0° C. The mixture was stirred in an ice bath for 3 h, and then filtered cold to remove the salt byproduct. The brown allyl triflate solution was stored in a freezer for use in the following reaction. A solution of 2,2-dinitropropanol (24 g, 160 mmol) in methylene chloride (100 ml) was added, with ice bath cooling, over 15 min to a stirred mixture of one-half of the allyl triflate solution and anhydrous sodium sulfate (50 g). The ice bath was removed. After the mixture was stirred at room temperature for 17 h, sodium sulfate (40 g) and half of the remaining allyl triflate solution were added. After another 8 his of stirring at ambient temperature, another 40 g portion of sodium sulfate and the remaining allyl triflate solution were added, and stirring was continued for 17 h. The mixture was filtered. The solution was washed with saturated sodium bicarbonate solution and with water. The solution was dried over magnesium sulfate and solvent was removed under vacuum. The brown liquid residue was distilled to give 25.7 g of allyl 2,2-dinitropropyl ether, by 50° C./0.1 mm Hg, 84% yield based on dinitropropanol: HNMR (acetone-d6): 2.20 (s, 3H), 4.15 (t of d, 2H), 4.37 (s, 2H), 5.22 (AB quartet, of d, 1H), 5.30 (AB quartet of d, 1H), 5.90 (m, 1H) ppm; IR (neat): 2890 (m), 1573 (br, vs), 1469 (m), 1445 (m), 1424 (m), 1401 (m), 1383 (m), 1349 (m), 1328 (s), 1273 (w), 1230 (w), 1195 (m), 1099 (br, s), 989 (s), 939 (s), 869 (m), 848 (m), 776 (w), 736 (w) cm−1.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three

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